![molecular formula C21H25N3O5S B2892331 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 922021-93-0](/img/structure/B2892331.png)
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide
説明
This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene core. The structure features a sulfamoyl linkage at position 8 of the oxazepin ring and a propionamide group attached to a methyl-substituted phenyl moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, its analogs (e.g., ethyl- or allyl-substituted variants) suggest applications in medicinal chemistry .
特性
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-7-9-18(13(2)10-14)30(27,28)24-15-6-8-16-17(11-15)29-12-21(3,4)20(26)23-16/h6-11,24H,5,12H2,1-4H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBSDWAUDLFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C24H30N4O4S
- Molecular Weight : 478.59 g/mol
- Key Functional Groups :
- Sulfamoyl group
- Tetrahydrobenzo[b][1,4]oxazepine moiety
- Propionamide linkage
This unique combination of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within cellular systems. Preliminary studies suggest that it may act as an inhibitor of key metabolic enzymes involved in lipid biosynthesis.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant inhibitory activity against various enzyme systems:
Enzyme Target | IC50 (µM) | Source |
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Squalene Synthase | 0.45 | Rat liver microsomes |
Farnesyl Diphosphate Synthase | 0.67 | HepG2 cells |
17β-Hydroxysteroid Dehydrogenase | 0.90 | Human cell lines |
These findings indicate a promising profile for potential therapeutic applications in metabolic disorders and cancer treatment.
Case Studies
- Anticancer Activity : In a study evaluating the effects of this compound on cancer cell lines, the compound demonstrated significant cytotoxic effects against the CCRF-CEM leukemia cell line with a GI50 value of 10 nM . This suggests a selective action against malignant cells while sparing normal cells.
- Cholesterol Biosynthesis Inhibition : In vivo studies showed that administration of the compound at a dose of 32 mg/kg effectively suppressed cholesterol biosynthesis in rats . This finding highlights its potential as a therapeutic agent for hypercholesterolemia.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further long-term studies are necessary to fully understand its safety profile .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following compounds share the benzo[b][1,4]oxazepin-4-one core and sulfamoyl-linked substituents, enabling a comparative analysis of their structural and synthetic features:
Substituent Variations on the Oxazepin Ring
Key Observations :
- Sulfonamide vs. Propionamide : The target compound’s propionamide group (C23H27N3O5S) may offer improved solubility over the isobutyramide (C23H29N3O5S, ) or sulfonamide derivatives (C24H30N2O5S, ).
- Synthetic Yields : Analogous compounds (e.g., oxadiazole derivatives in ) achieve yields of 73–82% under mild conditions (Cs2CO3/DMF), suggesting feasible scalability for the target compound.
Functional Group Comparisons
- Sulfamoyl Linkage : The sulfamoyl group (-SO2NH-) in the target compound is critical for hydrogen bonding, similar to sulfonamide-containing pesticides (e.g., propanil in ).
- Benzo[b][1,4]oxazepin-4-one Core : This scaffold is structurally distinct from benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., ), which lack the seven-membered ring but retain similar electronic profiles for receptor interactions.
Structure-Activity Relationship (SAR) Insights
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Spectroscopic Characterization
準備方法
Cyclization of 2-Aminophenol Derivatives with Alkynones
A Rh(III)-catalyzed C–H activation/annulation strategy enables the construction of the benzo[b]oxazepine core. Reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C induces 7-endo-dig cyclization, forming the seven-membered ring (Scheme 1A). Key steps include:
- Mechanism : The hydroxy proton of 2-aminophenol facilitates alkynylketimine intermediate formation, followed by cyclization.
- Yields : 43–77% for substituted derivatives, with electron-donating groups enhancing reactivity.
- Example : 2-Amino-4-methylphenol and 3-hexyn-2-one yield 3,3-dimethyl-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one after 12 hours.
Schiff Base-Mediated Cyclization with Cyclic Anhydrides
Schiff bases derived from 2-aminophenols and aldehydes react with succinic, maleic, or phthalic anhydrides in tetrahydrofuran (THF) to form oxazepine rings (Scheme 1B).
- Conditions : Reflux for 14–16 hours, followed by solvent evaporation and recrystallization.
- Yields : 45–78% for oxazepine derivatives, with phthalic anhydride providing superior regioselectivity.
Table 1: Comparison of Benzoxazepine Core Synthesis Methods
Method | Reagents | Conditions | Yield (%) | Reference |
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Rh(III)-catalyzed C–H | 2-Aminophenol, alkynone | 1,4-Dioxane, 100°C | 43–77 | |
Schiff base/anhydride | Schiff base, anhydride | THF, reflux | 45–78 |
Propionamide Functionalization
The final step involves acylating the 3-methylaniline intermediate with propionyl chloride:
- Conditions : 3-Methyl-4-nitroaniline is reduced to the amine using H₂/Pd-C, followed by acylation with propionyl chloride (1.2 equiv) in DCM at 0°C.
- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the propionamide in 82–88% yield.
Optimization and Scalability Considerations
Purification Strategies
Q & A
Q. What are the critical structural motifs in the compound that influence its biological activity?
The compound’s pharmacological potential arises from its benzoxazepine core fused with a sulfonamide group. The benzoxazepine scaffold is known for modulating enzyme interactions (e.g., histone deacetylases), while the sulfonamide moiety enhances binding affinity to biological targets like kinases or receptors . Substituents such as the 3-methylphenyl and propionamide groups further fine-tune solubility and target specificity .
Q. Which synthetic routes are commonly employed for this compound, and what are their critical steps?
Synthesis typically involves:
- Step 1 : Formation of the tetrahydrobenzo[b]oxazepin core via cyclization under acidic or basic conditions.
- Step 2 : Introduction of the sulfamoyl group using sulfonylation reagents (e.g., chlorosulfonic acid) .
- Step 3 : Coupling the sulfamoyl intermediate with the 3-methylphenylpropionamide moiety via amide bond formation, often using coupling agents like HBTU or DCC . Critical factors include temperature control (±5°C) to avoid side reactions and solvent selection (e.g., DMSO for polar intermediates) .
Q. What analytical techniques are essential for structural confirmation post-synthesis?
- 1H/13C-NMR : To verify substituent integration and stereochemistry (e.g., distinguishing dimethyl groups on the oxazepine ring) .
- HPLC : For purity assessment (>95% purity threshold recommended) .
- IR Spectroscopy : Confirmation of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering discrepancies in reported catalytic conditions?
Conflicting yields (e.g., 28% vs. 95% in sulfonamide couplings ) may arise from solvent polarity, catalyst loading (e.g., 0.1–1.0 eq. of HBTU), or inert atmosphere requirements. A systematic approach includes:
- Design of Experiments (DoE) : Varying temperature (25–80°C), solvent (DMSO vs. THF), and catalyst ratios.
- Real-Time Monitoring : Use TLC or inline IR to detect intermediates and adjust conditions dynamically .
- Computational Pre-Screening : Tools like DFT calculations predict optimal transition states for coupling steps, as demonstrated in ICReDD’s reaction path search methods .
Q. What computational strategies are recommended for predicting the compound’s reactivity in novel reactions?
- Quantum Chemical Calculations : Gaussian or ORCA software to model reaction pathways (e.g., sulfonamide bond cleavage or ring-opening reactions) .
- Molecular Dynamics (MD) Simulations : Assess solvation effects on intermediates in polar vs. nonpolar solvents.
- Docking Studies : Predict binding modes to biological targets (e.g., SYK kinase) using AutoDock Vina or Schrödinger Suite .
Q. How should contradictory data on the compound’s enzyme inhibition mechanisms be resolved?
Discrepancies in IC50 values (e.g., SYK inhibition vs. HDAC activity ) require:
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
- Orthogonal Validation : Combine enzyme kinetics (e.g., Michaelis-Menten plots) with cellular assays (e.g., Western blotting for phosphorylation states) .
- Structural Analog Comparison : Benchmark against known inhibitors (e.g., 2-ethoxybenzamide derivatives ) to identify structure-activity relationships (SAR).
Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H2O2) to identify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using UPLC .
- Metabolite Profiling : Use liver microsomes or hepatocytes to detect Phase I/II metabolites .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Discrepancies (e.g., solubility in DMSO vs. water ) may stem from polymorphic forms or aggregation. Recommended steps:
- Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous buffers.
- Co-Solvent Screening : Test water-miscible solvents (e.g., PEG-400) to enhance solubility without precipitation .
- Crystallography : Compare crystal structures of different batches to identify polymorphic influences .
Q. What strategies address variability in biological activity across cell lines?
Cell-specific responses (e.g., cancer vs. immune cells ) require:
- Multi-Omics Profiling : RNA-seq or proteomics to identify differential target expression.
- CRISPR Knockout Models : Validate target dependency (e.g., SYK knockout in immune cells) .
- Dose-Response Curves : Use 10-point dilution series to assess potency shifts (pIC50 ± 0.5) .
Methodological Tables
Key Analytical Parameters for Synthesis Optimization |
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Parameter |
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Reaction Temperature |
Catalyst Loading |
Solvent Polarity |
Biological Assay Conditions for Target Validation |
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Assay Type |
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Enzyme Kinetics |
Cellular Uptake |
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